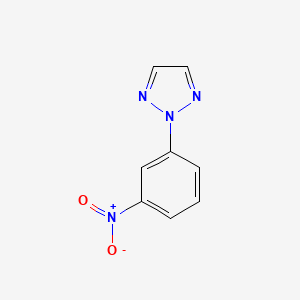

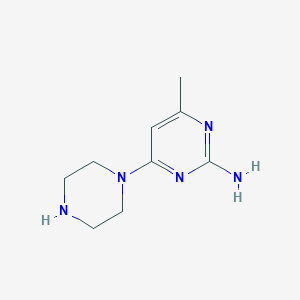

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Overview

Description

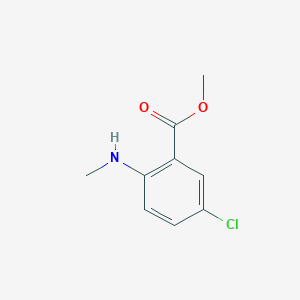

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 6-position

Mechanism of Action

Target of Action

The primary target of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound exhibits both competitive and non-competitive inhibition against AChE .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain . This increase can enhance cholinergic neurotransmission, which is crucial for learning and memory . The compound may also affect the cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) pathways, which are involved in cell cycle regulation and apoptosis .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . Its lipophilicity (Log Po/w) ranges from 0.2 to 2.02, suggesting it may have good membrane permeability .

Result of Action

The inhibition of AChE by this compound can lead to enhanced cognitive functions due to increased acetylcholine levels . Additionally, its potential effects on CDK4 and ARK5 pathways could lead to changes in cell cycle regulation and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Furthermore, interactions with other substances, such as food or other drugs, could impact its pharmacokinetics and pharmacodynamics .

Biochemical Analysis

Biochemical Properties

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine Additionally, this compound has been found to inhibit protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . These interactions highlight the compound’s potential in cancer therapy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has demonstrated neuroprotective and anti-neuroinflammatory properties by inhibiting nitric oxide and tumor necrosis factor-α production . This compound also reduces the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its role in preventing cell death and promoting cell survival . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool in cellular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to active residues of proteins such as ATF4 and NF-kB, inhibiting their activity and thereby reducing inflammation and apoptosis . The compound also inhibits the enzyme acetylcholinesterase through a mixed-type inhibition mechanism, combining competitive and non-competitive inhibition . These interactions at the molecular level underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has shown stability in various conditions, maintaining its activity over extended periods . It is subject to degradation under certain conditions, which can affect its long-term efficacy. Studies have also observed long-term effects on cellular function, including sustained neuroprotection and anti-inflammatory effects . These findings are crucial for understanding the compound’s potential in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without noticeable toxicity . At higher doses, toxic effects such as reduced cell viability and adverse reactions have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes are facilitated by enzymes such as cytochrome P450, which play a crucial role in the compound’s biotransformation . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its interactions with these proteins, affecting its localization and accumulation within specific tissues . These properties are critical for understanding the compound’s pharmacokinetics and optimizing its delivery in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-methyl-2,6-dichloropyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:

- Dissolve 4-methyl-2,6-dichloropyrimidine in DMF.

- Add piperazine and a base such as potassium carbonate (K2CO3).

- Heat the reaction mixture to 100-120°C for several hours.

- Cool the reaction mixture and pour it into water.

- Extract the product with an organic solvent such as ethyl acetate.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2 or KMnO4 in aqueous or organic solvents.

Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: N-oxides of the pyrimidine or piperazine rings.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Flumatinib: Another tyrosine kinase inhibitor with a similar structure and mechanism of action.

Piritrexim: An antifolate compound with antitumor properties.

These compounds share structural similarities but differ in their specific targets and therapeutic applications, highlighting the unique properties of this compound.

Properties

IUPAC Name |

4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXKKVXYCSITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552498 | |

| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32705-71-8 | |

| Record name | 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.